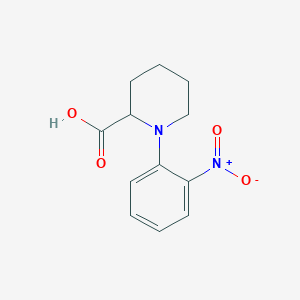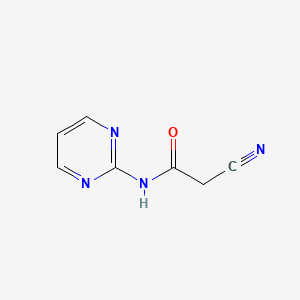
N-(3-cyanophenyl)-2-methoxyacetamide
Übersicht
Beschreibung
N-(3-cyanophenyl)-2-methoxyacetamide, also known as N-CPM, is a small molecule compound that has been widely studied for its potential use in scientific research and drug development. N-CPM is an amide derivative of 2-methoxyacetamide, a compound that has been used in the synthesis of various pharmaceuticals and agrochemicals. N-CPM has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
N-(3-cyanophenyl)-2-methoxyacetamide derivatives have been synthesized and evaluated for their pharmacological properties in various studies. For instance, a series of 3-methyl-4-(N-phenyl amido)piperidines, incorporating the methoxyacetamide pharmacophore, demonstrated exceptional analgesic activity and short duration of action in preclinical models. These compounds, including cis-42, showed significant potency compared to morphine and fentanyl, highlighting their potential for short surgical procedures requiring rapid recovery (Lalinde et al., 1990).
Anthelmintic Applications
This compound derivatives have also shown promising anthelmintic activity. For example, N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel) exhibited high efficacy against nematodes, filariae, and cestodes in rodents, with notable effectiveness in dogs against hookworms and large roundworms. This highlights the compound's potential as a broad-spectrum anthelmintic agent (Wollweber et al., 1979).
Corrosion Inhibition
Research has extended into the application of this compound derivatives in corrosion inhibition. A study focused on the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives, including N-(2-Hydroxyphenyl)acetamide derivatives, demonstrated significant inhibition efficiency, suggesting potential applications in protecting metal surfaces in corrosive environments (Abu-Rayyan et al., 2022).
Antimicrobial Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A study aimed at developing new heterocyclic compounds incorporating sulfamoyl moieties suitable as antimicrobial agents utilized N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a precursor. The synthesized compounds displayed promising antibacterial and antifungal activities, underscoring their potential as novel antimicrobial agents (Darwish et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11/h2-5H,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWUKAINGLEYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B3372312.png)
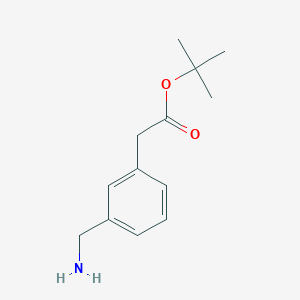
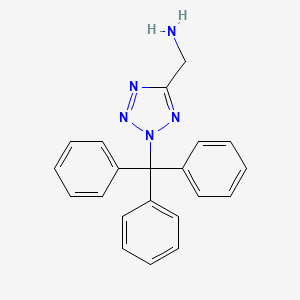
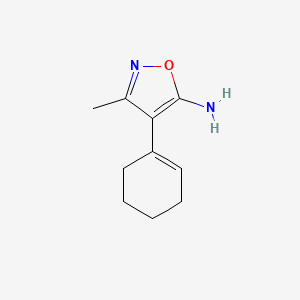
![Acetamide, 2-[(chloroacetyl)amino]-N-methyl-](/img/structure/B3372354.png)
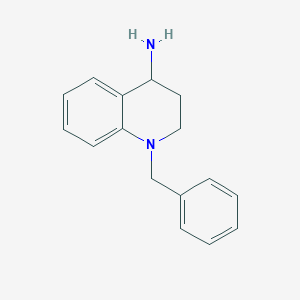

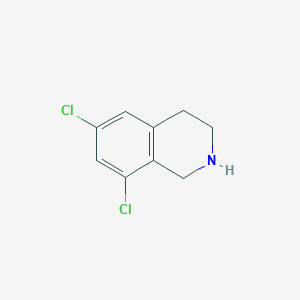
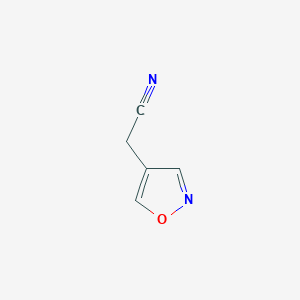
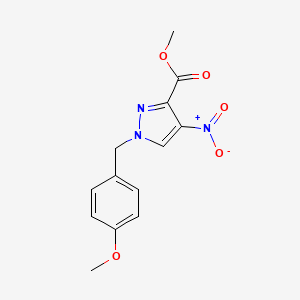
![2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide](/img/structure/B3372378.png)
